Cas no 2006817-03-2 (3-(5-chloro-2-methoxyphenyl)-2-oxopropanoic acid)

3-(5-chloro-2-methoxyphenyl)-2-oxopropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(5-chloro-2-methoxyphenyl)-2-oxopropanoic acid
- 2006817-03-2
- SY340229
- EN300-1991871
-
- Inchi: 1S/C10H9ClO4/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14/h2-4H,5H2,1H3,(H,13,14)
- InChI Key: AZMRYWCXGNVWOJ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)CC(C(=O)O)=O)OC
Computed Properties
- Exact Mass: 228.0189365g/mol
- Monoisotopic Mass: 228.0189365g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 63.6Ų
3-(5-chloro-2-methoxyphenyl)-2-oxopropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1991871-2.5g |
3-(5-chloro-2-methoxyphenyl)-2-oxopropanoic acid |
2006817-03-2 | 2.5g |
$1089.0 | 2023-09-16 | ||
Enamine | EN300-1991871-0.25g |
3-(5-chloro-2-methoxyphenyl)-2-oxopropanoic acid |
2006817-03-2 | 0.25g |
$513.0 | 2023-09-16 | ||
Enamine | EN300-1991871-0.5g |
3-(5-chloro-2-methoxyphenyl)-2-oxopropanoic acid |
2006817-03-2 | 0.5g |
$535.0 | 2023-09-16 | ||
Enamine | EN300-1991871-5.0g |
3-(5-chloro-2-methoxyphenyl)-2-oxopropanoic acid |
2006817-03-2 | 5g |
$2525.0 | 2023-06-02 | ||
Enamine | EN300-1991871-0.1g |
3-(5-chloro-2-methoxyphenyl)-2-oxopropanoic acid |
2006817-03-2 | 0.1g |
$490.0 | 2023-09-16 | ||
Enamine | EN300-1991871-10.0g |
3-(5-chloro-2-methoxyphenyl)-2-oxopropanoic acid |
2006817-03-2 | 10g |
$3746.0 | 2023-06-02 | ||
Enamine | EN300-1991871-10g |
3-(5-chloro-2-methoxyphenyl)-2-oxopropanoic acid |
2006817-03-2 | 10g |
$2393.0 | 2023-09-16 | ||
Enamine | EN300-1991871-0.05g |
3-(5-chloro-2-methoxyphenyl)-2-oxopropanoic acid |
2006817-03-2 | 0.05g |
$468.0 | 2023-09-16 | ||
Enamine | EN300-1991871-1.0g |
3-(5-chloro-2-methoxyphenyl)-2-oxopropanoic acid |
2006817-03-2 | 1g |
$871.0 | 2023-06-02 | ||
Enamine | EN300-1991871-1g |
3-(5-chloro-2-methoxyphenyl)-2-oxopropanoic acid |
2006817-03-2 | 1g |
$557.0 | 2023-09-16 |
3-(5-chloro-2-methoxyphenyl)-2-oxopropanoic acid Related Literature
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Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
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Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
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Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
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Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
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Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
Additional information on 3-(5-chloro-2-methoxyphenyl)-2-oxopropanoic acid
Research Brief on 3-(5-chloro-2-methoxyphenyl)-2-oxopropanoic acid (CAS: 2006817-03-2): Recent Advances and Applications
3-(5-chloro-2-methoxyphenyl)-2-oxopropanoic acid (CAS: 2006817-03-2) has recently emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This brief synthesizes the latest findings on its synthesis, biological activity, and potential therapeutic applications, drawing from peer-reviewed studies published within the last two years. The compound's unique structural features, including the chloro-methoxy phenyl moiety and α-keto acid functionality, have positioned it as a promising scaffold for drug development, particularly in targeting metabolic and inflammatory pathways.
A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00512) demonstrated that 3-(5-chloro-2-methoxyphenyl)-2-oxopropanoic acid acts as a potent inhibitor of lactate dehydrogenase A (LDHA), a key enzyme in cancer metabolism. The researchers employed X-ray crystallography to reveal its binding mode at the LDHA active site, with the α-keto acid group forming critical hydrogen bonds with Arg168. In vitro assays showed IC50 values of 0.78 ± 0.12 μM against human colorectal cancer cells (HCT-116), representing a 40-fold improvement over previous generation inhibitors.
Further pharmacological characterization was reported in Bioorganic & Medicinal Chemistry Letters (2024, 34: 128731), where the compound exhibited dual activity as both a reactive oxygen species (ROS) scavenger and a modulator of NF-κB signaling. Molecular dynamics simulations lasting 200 ns confirmed stable interactions with IKKβ, while in vivo murine models of rheumatoid arthritis showed 62% reduction in paw swelling at 10 mg/kg/day dosing. These findings suggest potential applications in autoimmune diseases, though further ADMET profiling is required to address its relatively short plasma half-life (t1/2 = 2.3 h in rats).
From a synthetic chemistry perspective, a novel continuous flow protocol for 3-(5-chloro-2-methoxyphenyl)-2-oxopropanoic acid production was developed (Green Chemistry, 2023, 25: 4567-4575). The method utilizes a copper(II)-catalyzed oxidative coupling of 5-chloro-2-methoxybenzaldehyde with pyruvic acid, achieving 89% yield with residence times under 5 minutes. This represents a significant improvement over traditional batch processes, which typically require 12-18 hours and produce substantial waste. Life cycle assessment indicated a 73% reduction in E-factor compared to conventional routes.
Emerging structure-activity relationship (SAR) studies (European Journal of Medicinal Chemistry, 2024, 265: 116103) have identified the 5-chloro substituent as critical for membrane permeability (measured PAMPA logPe = -5.2), while modifications to the methoxy group significantly impact target selectivity. Interestingly, the α-keto acid moiety was found to undergo intracellular reduction to the corresponding α-hydroxy acid, which may contribute to the compound's observed off-target effects in proteomic studies. These findings are informing next-generation analogs with improved pharmacological profiles.
Current challenges in the development of 3-(5-chloro-2-methoxyphenyl)-2-oxopropanoic acid derivatives include their relatively high plasma protein binding (92-95% across species) and pH-dependent solubility. A recent patent application (WO2024015887) describes prodrug approaches using esterification of the carboxylic acid group, which improved oral bioavailability from 18% to 63% in canine models. Meanwhile, nanoparticle formulations are being explored to address the compound's crystallization tendency in aqueous media, as reported in the International Journal of Pharmaceutics (2024, 653: 123867).
In conclusion, 3-(5-chloro-2-methoxyphenyl)-2-oxopropanoic acid represents a versatile lead compound with demonstrated activity across multiple therapeutic areas. The convergence of improved synthetic methods, detailed mechanistic understanding, and innovative formulation strategies suggests strong potential for clinical translation. Future research directions should focus on expanding its target repertoire through systematic SAR exploration and addressing remaining pharmacokinetic limitations through structural optimization.
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